1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate
Description
Molecular Architecture and IUPAC Nomenclature
Core Structural Features
The compound consists of a fused polycyclic system derived from benzo[de]isoquinoline, a naphthalene derivative fused with a pyridine-like ring. The 1,3-dioxo groups at positions 1 and 3 introduce two ketone functionalities, while the 2-position is substituted with a benzoate ester group. This configuration imparts planar rigidity to the naphthalimide core while allowing rotational flexibility at the ester linkage.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | 2-(Benzoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
| Molecular Formula | C$${19}$$H$${11}$$NO$$_{5}$$ |
| Molecular Weight | 333.30 g/mol |
| CAS Registry Number | 135980-47-1* |
*Note: The CAS number corresponds to a closely related analogue with a carboxylic acid substituent.
The IUPAC name is constructed by identifying the parent heterocycle (benzo[de]isoquinoline-1,3-dione) and specifying the ester substituent at position 2. The numbering begins at the nitrogen atom of the isoindole moiety, with subsequent positions following the fused naphthalene system.
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-14-10-4-8-12-9-5-11-15(16(12)14)18(22)20(17)24-19(23)13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONFYXBWZXAGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate typically involves the condensation of benzoic acid derivatives with isoquinoline-1,3-dione. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction is followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of high-purity reagents and controlled reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells by activating specific signaling pathways .
- Antimicrobial Properties :
- Enzyme Inhibition :
Materials Science Applications
- Fluorescent Probes :
- Polymer Chemistry :
Analytical Chemistry Applications
- Chromatography :
- Spectroscopic Studies :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity . The mechanism was elucidated through flow cytometry and Western blot analysis, showing activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential use as a lead compound for developing new antibiotics amid rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes. The compound’s structure allows it to participate in π–π stacking interactions, which are crucial for its function as a fluorescent probe and in other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Substituents critically impact melting points, yields, and spectral characteristics:
- Thermal Stability : Methylcarbamodithioate derivatives (4a) exhibit higher melting points (~190°C) than piperazinyl analogues (4e: 179°C), correlating with crystallinity and stability .
- Spectral Signatures : Phosphonate-linked compounds (17e, 17f) show distinct ³¹P-NMR shifts (δ 22–24 ppm), while nitro groups (16b) induce downfield aromatic proton shifts (δ 8.51 ppm) .
Key Research Findings
Sulfamoyl vs. Sulfur Analogues : Replacing sulfur with a sulfamoyl group (Compound 4 vs. 3) increases binding affinity by 0.59 kcal/mol, attributed to enhanced hydrogen bonding with receptor residues .
Amino vs. Nitro Substituents: Amino derivatives (17e) show higher aqueous solubility and fluorescence quantum yield (Φ = 0.42) than nitro analogues (Φ = 0.18), enabling bioimaging applications .
Steric Effects : Bulky substituents (e.g., bipiperidine in 5d) reduce cytotoxicity (IC50 > 50 μM) but improve selectivity for enzyme targets .
Biological Activity
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, bioactivity, and relevant case studies, providing a comprehensive overview of the current research landscape.
- Chemical Formula : CHNO
- Molecular Weight : 325.32 g/mol
- CAS Number : 85342-62-7
Synthesis
The compound is synthesized through various methods, including the reaction of benzoic acid derivatives with isoquinoline-based intermediates. The synthesis typically involves the use of reagents such as acetic anhydride and phosphorous oxychloride, which facilitate the formation of the dioxo structure.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antifungal and anticancer properties.
Antifungal Activity
Research indicates that derivatives of this compound exhibit notable antifungal activity against several pathogens:
- Alternaria solani
- Fusarium graminearum
- Phytophthora infestans
- Phytophthora capsici
In a study involving N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, compounds demonstrated high fungicidal activity at concentrations as low as 125 mg/L, suggesting that structural modifications can enhance bioactivity significantly .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown:
- Induction of apoptosis in various cancer cell lines.
- Inhibition of cell proliferation in head and neck squamous cell carcinoma (HNSCC) models.
For instance, treatment with related compounds resulted in a dose-dependent increase in apoptotic cells in HNSCC lines such as FaDu and Cal-27 .
Case Study 1: Antifungal Efficacy
A series of experiments were conducted to assess the antifungal efficacy of synthesized derivatives. The results indicated that compounds with specific phenyl substitutions exhibited enhanced activity against fungal strains. The study concluded that structural modifications could lead to more potent antifungal agents .
Case Study 2: Anticancer Mechanisms
In another investigation focused on anticancer properties, researchers treated HNSCC cells with varying concentrations of 1,3-dioxo compounds. The findings revealed that these compounds not only inhibited cell viability but also triggered significant apoptotic pathways. Flow cytometry analysis indicated a marked increase in apoptotic cells post-treatment .
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes for 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate, and what reaction conditions are critical?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of phthalic anhydride with an amine (e.g., ethylenediamine) to form the benzo[de]isoquinoline core under acidic or basic conditions .
- Step 2 : Functionalization with a benzoate group via esterification or substitution reactions. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) are often used .
- Key Conditions : Control of pH, temperature, and stoichiometry is critical to avoid side products like quinones or hydroxylated derivatives .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using -NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .
Q. How does the compound’s solubility impact experimental design in pharmacological studies?
The compound exhibits low aqueous solubility (>47.6 µg/mL at pH 7.4), necessitating strategies such as:
- Co-solvents : Use DMSO or PEG-400 for in vitro assays .
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability .
- Nanoparticle encapsulation : Lipid-based carriers improve dispersion in biological matrices .
Advanced Research Questions
Q. What computational methods are recommended to study the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes like topoisomerase II (targeted in anticancer studies). Focus on π-π stacking between the aromatic core and receptor hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly for the dioxo group’s redox activity .
- QSAR Analysis : Coralate substituent effects (e.g., electron-withdrawing groups on the benzoate moiety) with antimicrobial IC values .
Q. How can conflicting data on the compound’s antimicrobial efficacy be resolved?
Discrepancies in MIC values (e.g., 5–50 µM against S. aureus) may arise from:
- Strain Variability : Test across clinically isolated vs. lab-adapted strains .
- Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) and include controls for solvent interference (e.g., DMSO <1% v/v) .
- Mechanistic Studies : Use fluorescence quenching to verify intercalation with bacterial DNA, a proposed mode of action .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the benzo[de]isoquinoline core?
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 6-position to direct electrophiles to the 4-position .
- Catalytic Systems : Employ Lewis acids like FeCl to enhance selectivity in nitration or halogenation reactions .
- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and minimize over-functionalization .
Methodological Recommendations
- Synthetic Yield Improvement : Replace batch reactors with continuous flow systems to enhance reproducibility (yields >80% vs. 60% in batch) .
- Toxicology Screening : Use zebrafish models to evaluate hepatotoxicity linked to redox-active dioxo groups .
- Crystallography : Submit crystals to synchrotron XRD (e.g., beamline I19 at Diamond Light Source) for precise electron density mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
